Increased Lipophilicity (cLogP) of 3-Chloro-N-(2,2,2-trifluoroethyl)aniline Relative to Unsubstituted Parent Analog
3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 351-45-1) exhibits a calculated LogP (cLogP) of 3.005, which is measurably higher than the unsubstituted N-(2,2,2-trifluoroethyl)aniline analog . The chloro substituent at the meta position increases the compound's overall lipophilicity, a property that directly influences its behavior in partitioning-based assays, chromatographic retention, and predicted membrane permeability in biological systems [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.00516485667 |
| Comparator Or Baseline | N-(2,2,2-trifluoroethyl)aniline (CAS 351-61-1); cLogP value not directly available from identical calculation method |
| Quantified Difference | Higher lipophilicity relative to unsubstituted analog (magnitude dependent on calculation method and comparator baseline) |
| Conditions | Calculated value derived from molecular structure; provided in vendor technical datasheet |
Why This Matters
The higher cLogP value of 3.005 indicates that this compound will behave differently in lipophilic environments compared to the unsubstituted analog, affecting extraction efficiency, chromatographic separation parameters, and predicted bioavailability in drug discovery applications.
- [1] PubChem. 3-Chloro-N-(2,2,2-trifluoroethyl)aniline. Compound summary, CID 12610892. View Source
